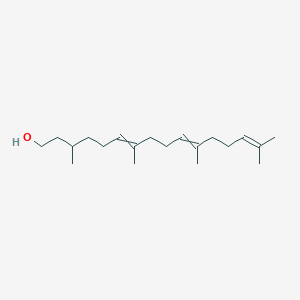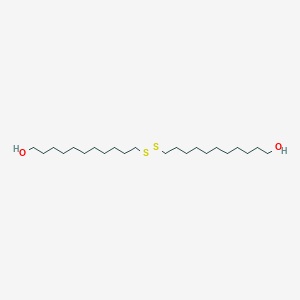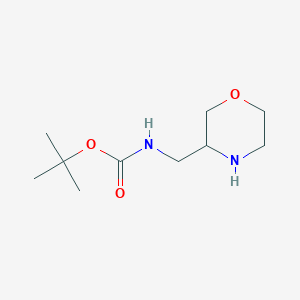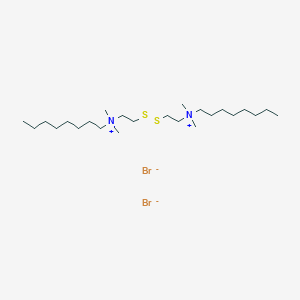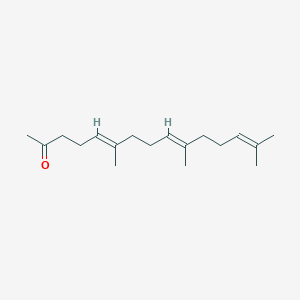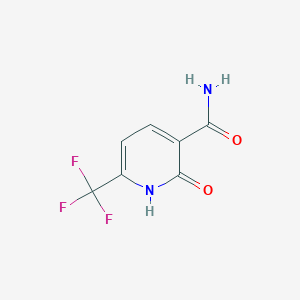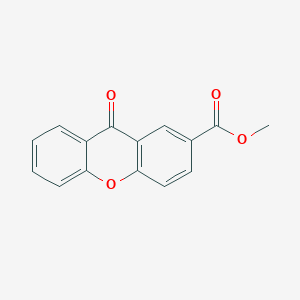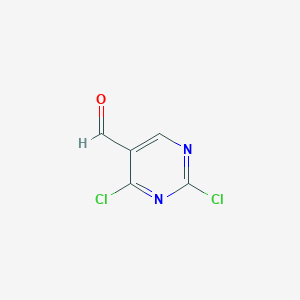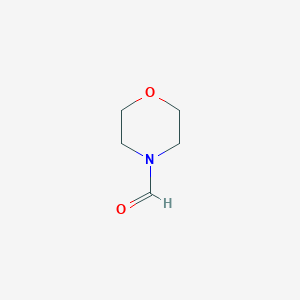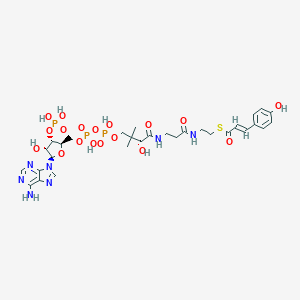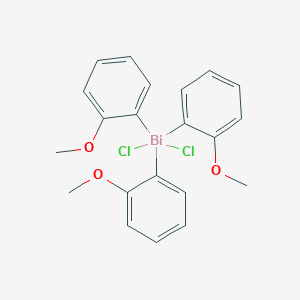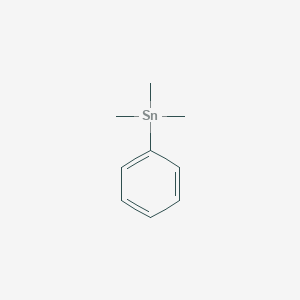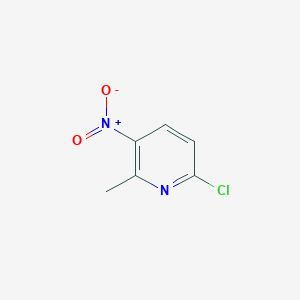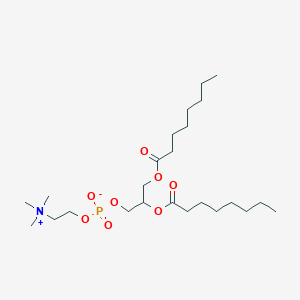
1,2-Octanoylphosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Octanoylphosphatidylcholine: is a phospholipid compound that belongs to the class of phosphatidylcholines. It consists of a glycerol backbone with two octanoyl (C8) fatty acid chains attached to the first and second carbon atoms, and a phosphocholine group attached to the third carbon atom. This compound is a type of lecithin and is known for its role in cell membrane structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts such as phospholipase enzymes to facilitate the esterification process .
Industrial Production Methods: Industrial production of 1,2-octanoylphosphatidylcholine often involves enzymatic synthesis using phospholipase A2 or phospholipase C. These enzymes help in the selective acylation of glycerol with octanoic acid, followed by the addition of the phosphocholine group. The process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Octanoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipase A2 and phospholipase C are commonly used enzymes for hydrolysis reactions.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Octanoic acid and glycerophosphocholine.
Aplicaciones Científicas De Investigación
1,2-Octanoylphosphatidylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
1,2-Octanoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. The compound integrates into the lipid bilayer of cell membranes, influencing membrane fluidity and permeability. It also interacts with membrane proteins, affecting their function and signaling pathways .
Molecular Targets and Pathways:
Cell Membrane: Integrates into the lipid bilayer, affecting membrane properties.
Membrane Proteins: Interacts with proteins, influencing their activity and signaling pathways.
Comparación Con Compuestos Similares
- 1-Lauroyl-2-acetylphosphatidylcholine
- 1-Hexanoyl-2-octanoylphosphatidylcholine
- Dipalmitoylphosphatidylcholine (DPPC)
Comparison: 1,2-Octanoylphosphatidylcholine is unique due to its specific fatty acid chain length (C8), which influences its physical and chemical properties. Compared to other similar compounds, such as dipalmitoylphosphatidylcholine (DPPC), which has longer fatty acid chains (C16), this compound exhibits different membrane fluidity and permeability characteristics .
Propiedades
Número CAS |
111466-75-2 |
|---|---|
Fórmula molecular |
C24H48NO8P |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
Clave InChI |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
| 111466-75-2 | |
Sinónimos |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



